

# Spectroscopic Profile of 2-Bromo-3-methylthiophene: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-3-methylthiophene

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-3-methylthiophene** (CAS No. 14282-76-9), a key intermediate in the synthesis of various pharmaceuticals and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its spectral characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

## Executive Summary

**2-Bromo-3-methylthiophene** is a substituted thiophene with significant applications in organic synthesis. A thorough understanding of its spectroscopic properties is crucial for quality control, reaction monitoring, and structural elucidation. This guide presents tabulated  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR chemical shifts, IR absorption peaks, and mass spectrometry fragmentation data. Detailed methodologies for obtaining this data are also provided to ensure reproducibility and accuracy in experimental settings.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Bromo-3-methylthiophene**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of **2-Bromo-3-methylthiophene**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
7.15	d	H-5
6.77	d	H-4
2.17	s	-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>. Data sourced from ChemicalBook.[\[1\]](#)

Table 2: <sup>13</sup>C NMR Spectroscopic Data of **2-Bromo-3-methylthiophene**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not yet publicly available in a compiled format. A known reference is J.CHEM.SOC.PERKIN-2,1597(1997). <a href="#">[2]</a>	C-2
Data not yet publicly available in a compiled format. A known reference is J.CHEM.SOC.PERKIN-2,1597(1997). <a href="#">[2]</a>	C-3
Data not yet publicly available in a compiled format. A known reference is J.CHEM.SOC.PERKIN-2,1597(1997). <a href="#">[2]</a>	C-4
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Data not yet publicly available in a compiled format. A known reference is J.CHEM.SOC.PERKIN-2,1597(1997). <a href="#">[2]</a>	-CH <sub>3</sub>
Solvent: CDCl <sub>3</sub> . <a href="#">[2]</a>	

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Peaks for **2-Bromo-3-methylthiophene**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~3100	Aromatic C-H stretch
~2920	Aliphatic C-H stretch
~1450	Aromatic C=C stretch
~780	C-H out-of-plane bending

Note: These are characteristic absorption regions for substituted thiophenes. Specific peak values may vary.

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **2-Bromo-3-methylthiophene**

m/z	Relative Intensity (%)	Assignment
178	High	[M+2] <sup>+</sup> ( <sup>79</sup> Br isotope)
176	High	[M] <sup>+</sup> ( <sup>81</sup> Br isotope)
97	Moderate	[M-Br] <sup>+</sup>

Note: The mass spectrum of 2-Bromo-3-methylthiophene is available on the NIST WebBook.<sup>[3]</sup> The presence of bromine results in a characteristic M/M+2 isotopic pattern.

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **2-Bromo-3-methylthiophene**.

## NMR Spectroscopy

A sample of **2-Bromo-3-methylthiophene** (5-10 mg) is dissolved in deuterated chloroform ( $\text{CDCl}_3$ , ~0.7 mL). The spectrum is recorded on a 400 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For  $^{13}\text{C}$  NMR, a proton-decoupled spectrum is typically acquired.

## Infrared (IR) Spectroscopy

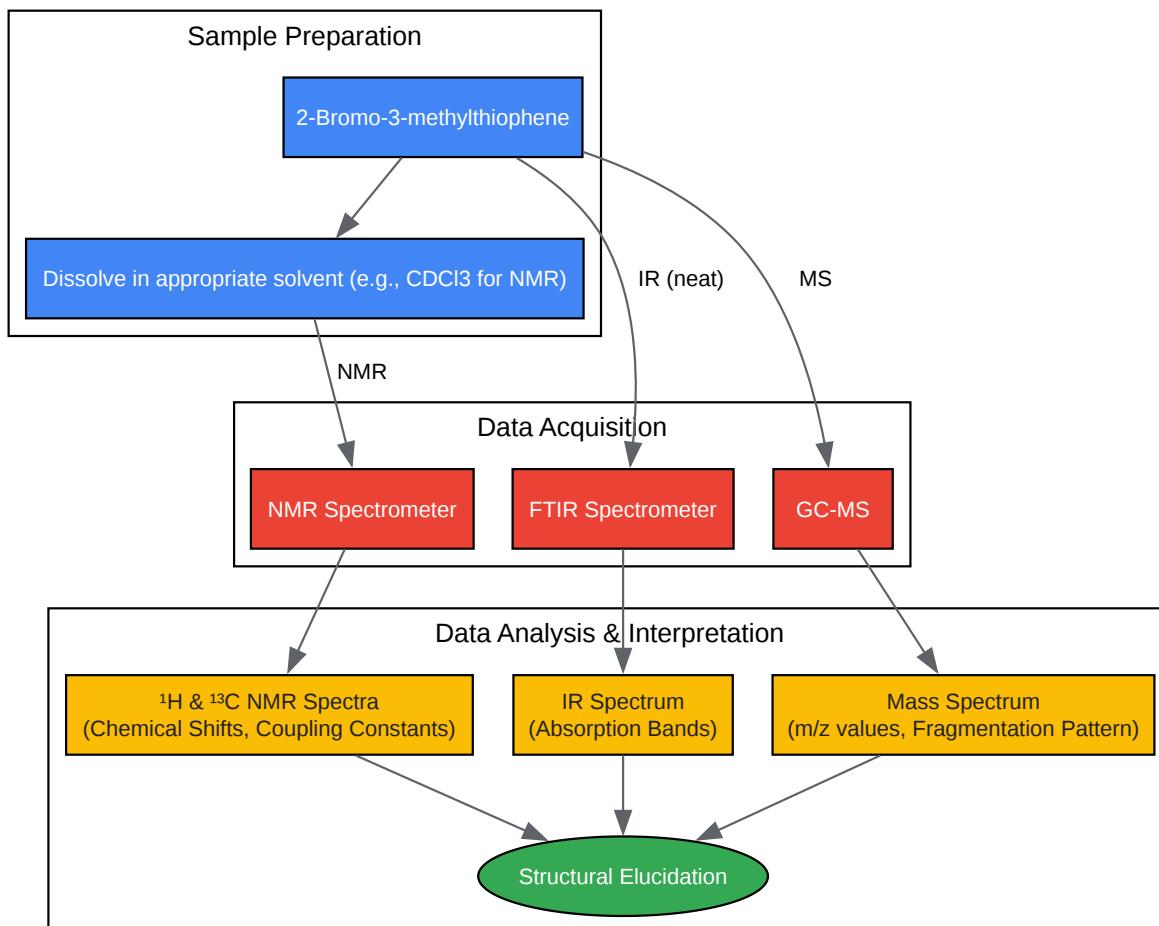
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two sodium chloride or potassium bromide plates. The spectrum is recorded in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, which separates it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting fragments are separated based on their mass-to-charge ratio ( $m/z$ ).

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **2-Bromo-3-methylthiophene**.



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Caption: Workflow for Spectroscopic Analysis.

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## References

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